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Abstract
The 2-oxopiperidine-4-carboxylic acid scaffold is a versatile heterocyclic motif of significant

interest in medicinal chemistry. Its rigid, cyclic structure, combined with the presence of both a

lactam and a carboxylic acid functional group, provides a unique conformational constraint and

multiple points for chemical derivatization. This bifunctionality makes it a valuable building block

for the synthesis of complex molecules with diverse and potent biological activities. This guide

provides a comprehensive overview of the synthesis, biological activities, structure-activity

relationships (SAR), and experimental evaluation of 2-oxopiperidine-4-carboxylic acid and its

derivatives. We will delve into their roles as modulators of key biological targets, including

bacterial DNA gyrase, HIV protease, nociceptin receptors, and peroxisome proliferator-

activated receptors (PPARs), offering field-proven insights and detailed methodologies for their

investigation.

The 2-Oxopiperidine-4-Carboxylic Acid Core: A
Privileged Scaffold
2-Oxopiperidine-4-carboxylic acid (CAS 24537-50-6) is a non-proteinogenic amino acid

analogue.[1] The lactam ring constrains the geometry of the molecule, while the carboxylic acid

moiety serves as a critical interaction point with biological targets, often mimicking natural
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amino acid residues, and enhances aqueous solubility.[2][3] Its derivatives are frequently

employed in pharmaceutical research as key intermediates in the synthesis of novel

therapeutic agents.[2]

The core structure can be synthesized through various routes, often starting from commercially

available materials like diethyl ethylmalonate or employing chiral synthesis strategies from α-

amino acids to yield enantiomerically pure products.[4][5] The versatility of the scaffold lies in

the ability to modify the carboxylic acid (e.g., forming amides or esters), the lactam nitrogen,

and the piperidine ring itself, leading to a wide chemical space for exploration.

Antimicrobial Activity: Targeting Bacterial DNA
Gyrase
A prominent application of the piperidine-4-carboxylic acid core is in the development of novel

antibacterial agents. Specifically, piperidine-4-carboxamides have emerged as a new class of

Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[6]

Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, recombination,

and repair.[7] It introduces negative supercoils into DNA, a process vital for compacting the

bacterial chromosome and relieving torsional stress during replication. Piperidine-4-

carboxamides inhibit the supercoiling activity of DNA gyrase, leading to DNA damage and

ultimately bacterial cell death.[8] Genetic studies suggest these compounds bind to the GyrA

subunit, displaying a binding mode similar to other NBTIs like gepotidacin.[6]

Structure-Activity Relationship (SAR) and Lead
Optimization
Systematic modification of the piperidine-4-carboxamide scaffold has yielded potent inhibitors

against Mycobacterium abscessus, an intrinsically drug-resistant pathogen.[9]

Hit Compound (MMV688844): The initial hit compound, identified from the Pathogen Box

library, demonstrated a Minimum Inhibitory Concentration (MIC) against M. abscessus.[9]
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Lead Optimization: Substitution on the phenyl ring of the carboxamide was found to be

critical. Adding a trifluoromethyl (TFM) group at the 4-position of the phenyl moiety

(compound 844-TFM) resulted in a nearly 10-fold increase in whole-cell activity (MIC = 1.5

µM) and enzymatic inhibition (IC₅₀ = 1.5 µM).[9] Moving the TFM group to the 3-position,

however, led to reduced potency, highlighting the importance of substituent placement for

optimal target engagement.[9]

Quantitative Biological Data
Compound R-group (Phenyl)

M. abscessus MIC
(µM)[9]

DNA Gyrase IC₅₀
(µM)[9]

844 4-Cl 12.5 > 50

844-TFM 4-CF₃ 1.5 1.5

9f 3-CF₃ 12.5 N/A

Experimental Protocol: DNA Gyrase Supercoiling
Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of relaxed plasmid

DNA to its supercoiled form by DNA gyrase. The different topological forms of the DNA are then

separated by agarose gel electrophoresis.

Workflow Diagram
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Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
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Step-by-Step Methodology:[3]

Reaction Setup: On ice, prepare a master mix containing 5x Assay Buffer (e.g., 35 mM Tris-

HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322, ~0.2

µg per reaction), and nuclease-free water.

Compound Addition: Aliquot the master mix into microfuge tubes. Add the test compound

dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration. Include a

solvent-only control (negative control) and a known inhibitor like ciprofloxacin (positive

control).

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase

enzyme to each tube. The amount of enzyme should be just enough to fully supercoil the

DNA in the negative control.

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

Termination: Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye (e.g., 5%

Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5

µg/mL).

Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA

bands under a UV transilluminator. Inhibitory activity is indicated by a decrease in the

supercoiled DNA band and an increase in the relaxed DNA band compared to the no-

inhibitor control.

Antiviral Activity: HIV-1 Protease Inhibition
Derivatives of the piperidine scaffold have been instrumental in the design of potent HIV-1

protease inhibitors (PIs). The piperidine moiety often serves as a P2-ligand, interacting with the

S2 subsite of the viral protease.[10]

Mechanism of Action: Blocking Viral Maturation
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HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol

polyproteins into their functional protein components. This cleavage is a critical step in the viral

life cycle, enabling the maturation of infectious virions. PIs are competitive inhibitors that bind to

the active site of the protease, preventing polyprotein processing and resulting in the

production of immature, non-infectious viral particles.[11]

Structure-Activity Relationship (SAR) Insights
A series of PIs incorporating piperidine analogues as P2-ligands and a cyclopropyl group as

the P1'-ligand demonstrated potent enzymatic inhibition.[10]

Stereochemistry is Key: Inhibitors with an (R)-configuration at the 3-position of the piperidine

ring were significantly more potent than their (S)-enantiomers. For example, compound 22a

((R)-piperidine-3-carboxamide) was over 100-fold more potent than its (S)-counterpart 23a.

[10]

N-Substitution: Methylation of the piperidine nitrogen generally led to a decrease in activity,

suggesting that the NH group may be involved in a crucial hydrogen bonding interaction

within the S2 pocket of the protease.[10]

P2' Ligand: A 4-methoxyphenylsulfonamide as the P2' ligand was found to be optimal for

activity in this series.[10]

Quantitative Biological Data
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Compound P2-Ligand P2'-Ligand
HIV-1 Protease IC₅₀
(nM)[10]

22a
(R)-piperidine-3-

carboxamide

4-

methoxyphenylsulfona

mide

3.61

23a
(S)-piperidine-3-

carboxamide

4-

methoxyphenylsulfona

mide

>450

24a
(R)-N-Me-piperidine-

3-carboxamide

4-

methoxyphenylsulfona

mide

10.7

Darunavir (Reference Drug) N/A 3.12

Experimental Protocol: FRET-Based HIV-1 Protease
Assay
This is a common high-throughput method to measure protease activity. It utilizes a synthetic

peptide substrate containing a fluorophore and a quencher pair. Cleavage of the peptide by the

protease separates the pair, resulting in an increase in fluorescence.

Step-by-Step Methodology:

Reagent Preparation: Prepare assay buffer, a stock solution of the FRET peptide substrate,

and purified recombinant HIV-1 protease.

Compound Plating: In a microplate (e.g., 384-well), serially dilute the test compounds to the

desired concentrations.

Enzyme and Substrate Addition: Add the HIV-1 protease to the wells containing the

compounds and incubate for a short period to allow for inhibitor binding.

Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
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Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time

using a plate reader.

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor.

Plot the velocity against the inhibitor concentration and fit the data to a suitable equation to

determine the IC₅₀ value.

Neuromodulatory and Analgesic Potential:
Nociceptin Receptor Ligands
The piperidine core is found in ligands targeting the Nociceptin/Orphanin FQ (N/OFQ) receptor

(NOP), a member of the opioid receptor family.[12] NOP receptor activation has complex

effects on pain, anxiety, and other CNS functions, making it an attractive target for novel

therapeutics.[13]

Signaling Pathway of the Nociceptin Receptor
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory

Gαi/o proteins.[14]

Ligand Binding: An agonist binds to the NOP receptor.

G Protein Activation: The receptor activates the Gαi/o protein, causing the dissociation of the

Gα and Gβγ subunits.

Downstream Effects:

Gαi/o: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)

levels.[14]

Gβγ: Activates G protein-gated inwardly rectifying potassium (Kir) channels, causing

neuronal hyperpolarization, and inhibits voltage-gated calcium channels, reducing

neurotransmitter release.[15]

Other Pathways: The NOP receptor can also activate Mitogen-Activated Protein Kinase

(MAPK) signaling cascades.[16]
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NOP Receptor Signaling Diagram
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Caption: Simplified NOP receptor signaling cascade.

Therapeutic Application: Antitussive Activity
NOP receptor agonists have shown potent antitussive (anti-cough) effects in animal models,

suggesting a new therapeutic avenue for cough treatment that may lack the side effects of

traditional opioid-based antitussives.[17]
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Experimental Protocol: Capsaicin-Induced Cough Model
in Guinea Pigs
This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Step-by-Step Methodology:[17]

Animal Acclimatization: Acclimate conscious, unrestrained guinea pigs in a whole-body

plethysmograph.

Drug Administration: Administer the test compound (e.g., a NOP agonist) via the desired

route (e.g., oral, subcutaneous).

Cough Induction: After a set pre-treatment time, expose the animals to an aerosolized

solution of capsaicin (a known tussigenic agent) for a fixed duration.

Cough Measurement: Record the characteristic cough sounds and changes in pressure

within the plethysmograph during the exposure period.

Data Analysis: Quantify the number of coughs for each animal. Compare the cough count in

the drug-treated group to a vehicle-treated control group to determine the percentage of

cough inhibition. The specificity can be confirmed by pre-treating with a NOP antagonist,

which should block the antitussive effect.[17]

Metabolic Regulation: PPARα/γ Agonism
Piperidine-4-carboxylic acid derivatives have been designed as dual agonists for Peroxisome

Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These nuclear receptors

are master regulators of lipid and glucose metabolism.

Mechanism of Action
PPARs are ligand-activated transcription factors. Upon binding to an agonist, the receptor

undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and

binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs)

in the promoter regions of target genes. This complex then recruits coactivators to initiate the

transcription of genes involved in:
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PPARα: Fatty acid oxidation, lipid transport.

PPARγ: Adipocyte differentiation, fatty acid storage, and glucose homeostasis.[18]

Dual agonists are sought for the comprehensive treatment of metabolic syndrome,

simultaneously addressing dyslipidemia (via PPARα) and insulin resistance (via PPARγ).

Experimental Protocol: PPAR Luciferase Reporter Assay
This cell-based assay quantifies the ability of a compound to activate the transcriptional activity

of a specific PPAR isoform.

Step-by-Step Methodology:[19][20]

Cell Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two

plasmids:

An expression plasmid for a chimeric receptor (e.g., the ligand-binding domain of human

PPARα fused to the DNA-binding domain of GAL4).

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream

activation sequence (UAS).

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover.

Compound Treatment: Treat the cells with various concentrations of the test compound or a

known reference agonist (e.g., GW7647 for PPARα).

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase

expression.

Lysis and Luminescence Reading: Lyse the cells and add a luciferase detection reagent.

Measure the luminescence using a plate reader.

Data Analysis: Normalize the luciferase activity to a control and plot the response against the

compound concentration to determine the EC₅₀ value.

Conclusion and Future Outlook
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The 2-oxopiperidine-4-carboxylic acid scaffold and its close relatives represent a remarkably

fruitful starting point for the design of potent and selective modulators of diverse biological

targets. The inherent structural features of this core, combined with its synthetic tractability,

have enabled the development of promising lead compounds in antibacterial, antiviral,

neuromodulatory, and metabolic disease research. The detailed protocols and SAR insights

provided in this guide serve as a foundation for researchers in the field. Future efforts will likely

focus on leveraging advanced computational methods for more precise ligand design,

exploring new biological targets for this privileged scaffold, and optimizing the pharmacokinetic

and safety profiles of existing lead series to translate these promising research compounds into

clinically effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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